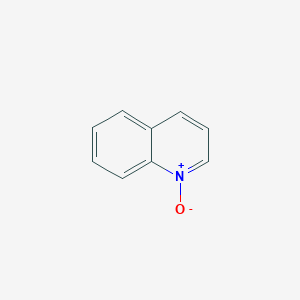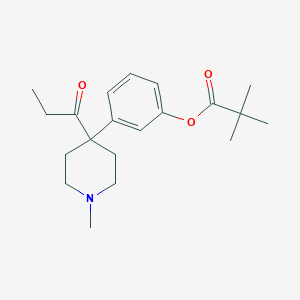
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors in the brain. This binding results in the modulation of neurotransmitter release, leading to the observed physiological effects.
Biochemische Und Physiologische Effekte
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been observed to have analgesic and anesthetic properties, as well as potential neuroprotective effects. Additionally, this compound has been shown to modulate the release of various neurotransmitters such as dopamine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate in lab experiments is its potential to modulate neurotransmitter release. This property makes it a useful tool in studying the mechanisms of various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate. One potential direction is the study of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound could lead to its wider use in various fields.
Synthesemethoden
The synthesis of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been achieved using various methods. One of the most common methods involves the reaction of 3-(4-bromophenyl)piperidine with 2,2-dimethylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an anesthetic agent.
Eigenschaften
CAS-Nummer |
136832-80-9 |
|---|---|
Produktname |
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate |
Molekularformel |
C20H29NO3 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H29NO3/c1-6-17(22)20(10-12-21(5)13-11-20)15-8-7-9-16(14-15)24-18(23)19(2,3)4/h7-9,14H,6,10-13H2,1-5H3 |
InChI-Schlüssel |
ZSTSNSZTNVLSEY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
Kanonische SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



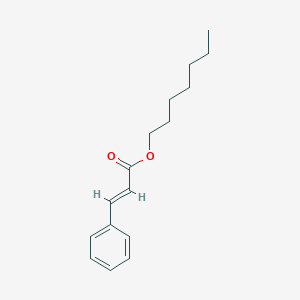
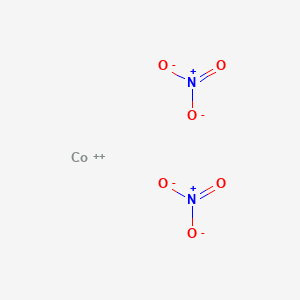
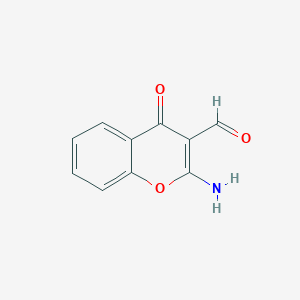
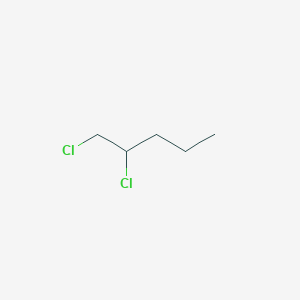
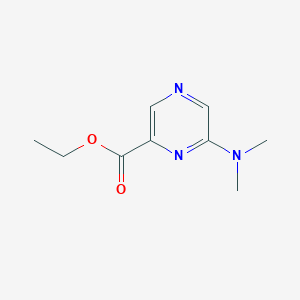
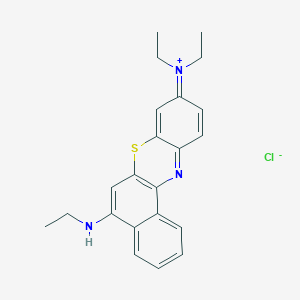
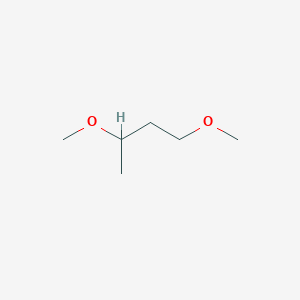
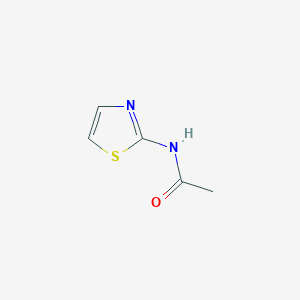
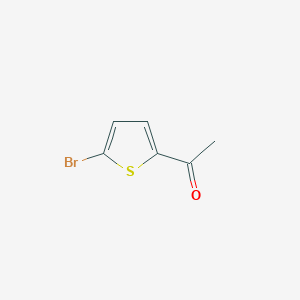
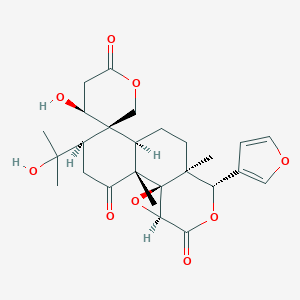
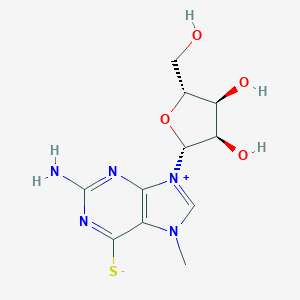
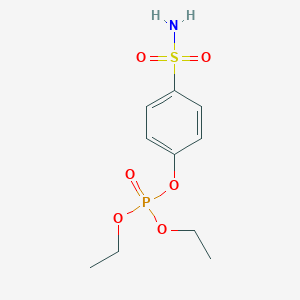
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
